2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H5ClN2O It is a heterocyclic compound containing both a pyridine ring and a furan ring, with a chlorine atom and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyanopyridine with furan-2-boronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-6-(furan-2-yl)pyridine-3-carbonitrile.
Oxidation: Formation of 2-chloro-6-(furan-2-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-chloro-6-(furan-2-yl)pyridine-3-amine.
Scientific Research Applications
2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: A simpler analog with a nitrile group attached to the pyridine ring.
2-chloro-3-cyanopyridine: Similar structure but lacks the furan ring.
2-furylpyridine: Contains a furan ring attached to a pyridine ring but lacks the chlorine and nitrile groups.
Uniqueness
2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile is unique due to the presence of both a furan ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-7(6-12)3-4-8(13-10)9-2-1-5-14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPRWDLTTCZMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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